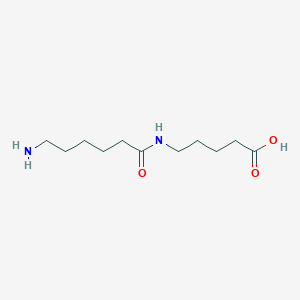

5-(6-Aminohexanamido)valeric acid

Beschreibung

5-(6-Aminohexanamido)valeric acid is a synthetic derivative of valeric acid (pentanoic acid, C₅H₁₀O₂), characterized by the substitution of an aminohexanamido group (-NH-(CH₂)₅-CONH₂) at the fifth carbon position. This modification introduces both amide and primary amine functionalities, distinguishing it from simpler valeric acid derivatives.

Eigenschaften

CAS-Nummer |

95913-74-9 |

|---|---|

Molekularformel |

C11H22N2O3 |

Molekulargewicht |

230.3 g/mol |

IUPAC-Name |

5-(6-aminohexanoylamino)pentanoic acid |

InChI |

InChI=1S/C11H22N2O3/c12-8-4-1-2-6-10(14)13-9-5-3-7-11(15)16/h1-9,12H2,(H,13,14)(H,15,16) |

InChI-Schlüssel |

MLUOEPZHQOFNPH-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)NCCCCC(=O)O)CCN |

Kanonische SMILES |

C(CCC(=O)NCCCCC(=O)O)CCN |

Synonyme |

SFN 70 SFN-70 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Unlike 5-phenylvaleric acid (), which prioritizes hydrophobic interactions, the aminohexanamido group may improve aqueous solubility relative to purely aromatic derivatives.

Pharmacological and Biochemical Activity

GABA Receptor Modulation

- Valeric acid exhibits allosteric modulation of GABAₐ receptors, contributing to sedative and anxiolytic effects in Valeriana species. However, it lacks direct agonist activity due to the absence of an amine group .

- 5-Aminovaleric acid, a GABA homolog, shows closer structural similarity to GABA and may directly bind GABA receptors, though its shorter chain limits bioavailability .

- This compound: The extended alkyl chain and amide linkage could enhance blood-brain barrier penetration compared to 5-aminovaleric acid, while the amine group may enable direct receptor interactions. This positions it as a candidate for neuroactive drug development .

Metabolic Pathways

- Valeric acid is metabolized into esters (e.g., ethyl valerate) with applications in biofuels and fragrances .

- This compound is likely metabolized via hydrolysis of the amide bond, releasing 6-aminohexanoic acid and valeric acid. This pathway mirrors the degradation of structurally related acrylamidohexanoic acid derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.